1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC17711512
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N3O4 |
|---|---|
| Molecular Weight | 199.16 g/mol |
| IUPAC Name | 1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C7H9N3O4/c8-5(12)4-3-10(1-2-11)7(14)9-6(4)13/h3,11H,1-2H2,(H2,8,12)(H,9,13,14) |
| Standard InChI Key | IBASEJUMHPUOMP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1CCO)C(=O)N |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₇H₉N₃O₄, with a molecular weight of 199.16 g/mol. Its IUPAC name, 1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carboxamide, reflects the presence of a hydroxylated ethyl side chain and dual carbonyl groups at positions 2 and 4 of the pyrimidine ring. Key structural descriptors include:
| Property | Value |
|---|---|
| Canonical SMILES | C1=C(C(=O)NC(=O)N1CCO)C(=O)N |
| Standard InChI | InChI=1S/C7H9N3O4/c8-5(12)4-3-10(1-2-11)7(14)9-6(4)13/h3,11H,1-2H2,(H2,8,12)(H,9,13,14) |
| InChIKey | IBASEJUMHPUOMP-UHFFFAOYSA-N |
| PubChem CID | 39869707 |
The hydroxyl group at the ethyl side chain enhances solubility in polar solvents, while the carboxamide moiety facilitates hydrogen bonding with biological targets.
Synthesis and Optimization Strategies
Synthesis of this compound involves multi-step organic reactions under controlled conditions. A typical route begins with the condensation of urea derivatives with β-keto esters, followed by functionalization of the pyrimidine ring. Key steps include:
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Ring Formation: Cyclization of ethyl acetoacetate with urea under acidic conditions yields a 2,4-dioxo-tetrahydropyrimidine intermediate.
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Hydroxyethylation: Introduction of the 2-hydroxyethyl group via nucleophilic substitution or alkylation, often using ethylene oxide or 2-chloroethanol.
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Carboxamide Functionalization: Amidation at position 5 using ammonia or ammonium chloride in the presence of a coupling agent.
Critical parameters for optimizing yield (typically 60–75%) and purity (>95%) include:
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Temperature: 80–100°C for cyclization steps.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.
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Catalysts: Lewis acids like ZnCl₂ enhance regioselectivity during alkylation.
Comparative Analysis with Analogues
The table below contrasts key properties of 1-(2-Hydroxyethyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxamide with its structural analogues:
The hydroxyethyl group in the target compound enhances solubility compared to the smaller hydroxyl group in its n-Hydroxy analogue, potentially improving pharmacokinetics.
Future Directions and Challenges
Despite promising in vitro results, further research is needed to:
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Elucidate the compound’s exact molecular targets in proteomics.
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Evaluate in vivo efficacy and toxicity in preclinical models.
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Explore synergies with existing chemotherapeutic agents (e.g., MEK inhibitors) .
Challenges include optimizing synthetic scalability and addressing potential metabolic instability due to the labile carboxamide group.
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